molecular formula C18H16Cl4N4O2 B2456045 N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide CAS No. 80490-83-1

N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide

Cat. No. B2456045
CAS RN: 80490-83-1
M. Wt: 462.15
InChI Key: FLIDYGNKBVLJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide, also known as DCFP, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). DCFP has been shown to have a number of biochemical and physiological effects, and has potential applications in the treatment of a range of diseases, including inflammation, depression, and cancer.

Mechanism of Action

N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide works by inhibiting the enzyme PDE4, which is involved in the regulation of intracellular levels of cAMP. By inhibiting PDE4, N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide increases the levels of cAMP, which leads to a range of biochemical and physiological effects. These effects include inhibition of inflammatory cytokine production, regulation of immune cell function, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and neuromodulatory effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to regulate immune cell function by inhibiting the activation of T cells and macrophages. N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide has also been shown to modulate neurotransmitter release, including the release of dopamine, serotonin, and noradrenaline.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide is its selectivity for PDE4, which makes it a useful tool for studying the role of PDE4 in various biological processes. However, one limitation of N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide is its relatively low potency compared to other PDE4 inhibitors, which may limit its usefulness in certain experiments. Additionally, N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide has been shown to have some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide. One area of interest is the development of more potent and selective PDE4 inhibitors, which may have greater therapeutic potential. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide, and to determine its potential as a therapeutic agent in various disease conditions. Finally, more research is needed to understand the mechanisms underlying the off-target effects of N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide, and to develop strategies to minimize these effects in future experiments.

Synthesis Methods

The synthesis of N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide involves a series of chemical reactions, starting with the reaction of 3,4-dichloronitrobenzene with ethylene glycol in the presence of a catalyst to form 3,4-dichloroaniline. This is then reacted with phosgene to form 3,4-dichloroformanilide, which is further reacted with piperazine in the presence of a base to form the final product, N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide.

Scientific Research Applications

N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide has been extensively studied in scientific research, with a focus on its potential therapeutic applications. It has been shown to have anti-inflammatory effects, and has been investigated as a potential treatment for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide has also been studied for its potential use in the treatment of depression, as PDE4 inhibitors have been shown to have antidepressant effects. Additionally, N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide has been investigated for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

1-N,4-N-bis(3,4-dichlorophenyl)piperazine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl4N4O2/c19-13-3-1-11(9-15(13)21)23-17(27)25-5-7-26(8-6-25)18(28)24-12-2-4-14(20)16(22)10-12/h1-4,9-10H,5-8H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIDYGNKBVLJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide

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